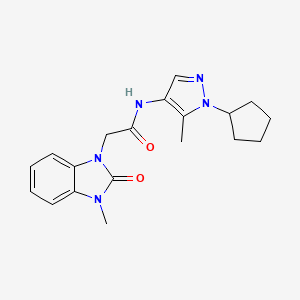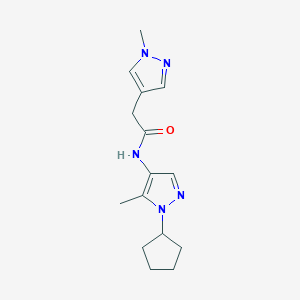
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features two pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms, connected via an acetamide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclopentyl and Methyl Substitution:
Acetamide Linkage Formation: The final step involves the coupling of the substituted pyrazole rings with an acetamide group, which can be done using acylation reactions with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature and pressure conditions to increase yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of methyl groups.
Reduction Products: Amines resulting from the reduction of the acetamide group.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties in preclinical studies.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its biological target.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-ethylpyrazol-4-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-phenylpyrazol-4-yl)acetamide: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness:
Structural Features: The specific substitution pattern on the pyrazole rings and the acetamide linkage confer unique chemical and biological properties.
Biological Activity: The compound’s unique structure may result in distinct interactions with biological targets, leading to specific therapeutic effects.
Eigenschaften
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-14(9-17-20(11)13-5-3-4-6-13)18-15(21)7-12-8-16-19(2)10-12/h8-10,13H,3-7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYYQJDXDIOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)CC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-ethoxyspiro[3.5]nonan-1-yl}prop-2-enamide](/img/structure/B6970430.png)
![1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine](/img/structure/B6970436.png)
![N-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B6970443.png)
![1-[2-[4-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one](/img/structure/B6970444.png)
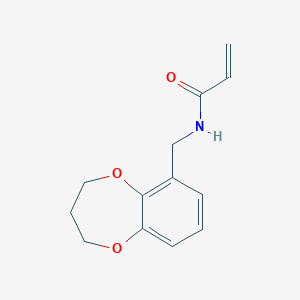
![3-(4-Methylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6970456.png)
![1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970458.png)
![[1-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B6970462.png)
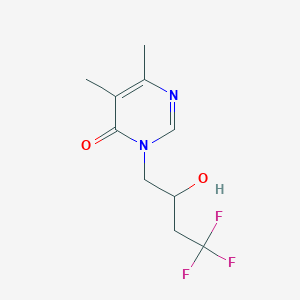
![N-[3-bromo-4-(trifluoromethoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6970470.png)
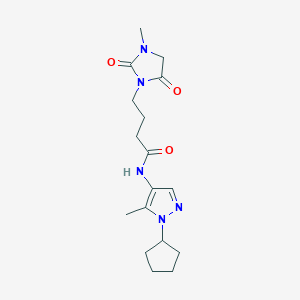
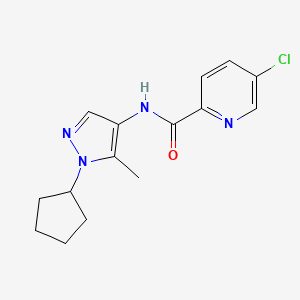
![(5-Chloropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970498.png)
